molecular formula C15H12ClN3O B6625613 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide

Cat. No. B6625613
M. Wt: 285.73 g/mol
InChI Key: MCGLCXMDQCFZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it useful for a variety of research purposes. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinase 4. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide is its potent anti-cancer activity. This makes it a valuable tool for cancer research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide. One direction is to further explore its potential applications in cancer research. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the solubility of this compound to make it easier to work with in experiments.

Synthesis Methods

The synthesis of 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide involves several steps. The starting material is 2-chloro-N,N-dimethylbenzamide, which is reacted with 4-cyanopyridine-2-carboxylic acid to form the intermediate product. This intermediate is then reacted with thionyl chloride and finally with dimethylamine to form the desired product.

Scientific Research Applications

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-10-12(4-3-5-13(10)16)15(20)19(2)14-8-11(9-17)6-7-18-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGLCXMDQCFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(C)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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